4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide
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Overview
Description
4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide, also known as 4-F-POP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant interest in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mechanism of Action
The exact mechanism of action of 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. Additionally, 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been found to interact with the dopamine and serotonin systems, which are involved in the regulation of mood and reward.
Biochemical and Physiological Effects
Studies have shown that 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has a variety of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is associated with its anxiolytic and antidepressant effects. Additionally, 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been found to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antinociceptive properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide in lab experiments is its high potency and specificity. This allows for precise and accurate measurements of its effects. Additionally, 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has a long half-life, which allows for sustained effects over a longer period of time. However, one limitation of using 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for the study of 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide. One direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide and its effects on the GABAergic, dopamine, and serotonin systems. Furthermore, the development of more potent and selective derivatives of 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide involves the reaction of 1-(4-fluorophenyl)piperazine with 2,3-dimethylbenzoyl chloride in the presence of a base. The resulting product is then treated with thioamide to obtain 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide. This synthesis method has been optimized to produce high yields of pure 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide.
Scientific Research Applications
4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been found to have antinociceptive properties, making it a potential candidate for the treatment of pain. Furthermore, 4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-14-4-3-5-18(15(14)2)22-10-12-23(13-11-22)19(24)21-17-8-6-16(20)7-9-17/h3-9H,10-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPHKPRUBUIXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide |
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